![molecular formula C15H15N3O4S B2525112 N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-96-2](/img/structure/B2525112.png)
N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of organic compounds known as pyrido [2,3-d]pyrimidines . These compounds contain the pyrido [2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .
Synthesis Analysis
The synthesis pathway for this compound involves the condensation of 2,5-dimethoxyaniline with diphenylmethyl isothiocyanate to form the intermediate 3- (diphenylmethylthiocarbamoyl)-2,5-dimethoxyaniline. This intermediate then reacts with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form the thiazolopyrimidine ring system.Molecular Structure Analysis
The structural characterization of fused thiazolopyrimidine is performed using the single crystal X-ray study, the DFT calculation, and the Hirshfeld surface analysis . The molecular packing of the crystal is mainly stabilized by C–H…O and C–H…π interactions . A DFT calculated HOMO-LUMO energy gap of 3.90 eV indicates a high kinetic stability of the compound .Chemical Reactions Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
The molecular formula of the compound is C21H16FN3O4S and its molecular weight is 425.4 g/mol.Applications De Recherche Scientifique
Heterocyclic Chemistry
The thiazolo-pyrimidine core in this compound falls within the realm of heterocyclic chemistry. Researchers have explored its reactivity and synthetic pathways:
- Cadogan Reaction : The compound is a side product in the Cadogan reaction, which involves the reduction of o-nitrobiaryls to pyrrole rings. Understanding its formation and reactivity contributes to the broader field of heterocyclic synthesis .
Mechanistic Studies
Understanding the reaction pathways and intermediates is crucial:
- Nitrene Intermediate : Mechanistic studies suggest the involvement of a nitrene intermediate during its formation. Anionic electrocyclization has also been proposed .
Synthetic Methodology
Efficient synthesis routes are essential for practical applications:
- Microwave-Assisted Synthesis : Researchers have employed microwave-assisted methods to prepare the starting material for the Cadogan reaction, highlighting the compound’s synthetic accessibility .
Grimm, Y., Schollmeyer, D., & Detert, H. (2023). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Molbank, 2023(2), M1627. DOI: 10.3390/M1627
Mécanisme D'action
Orientations Futures
Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This could be a potential future direction for the development of new pyrimidines as anti-inflammatory agents .
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-21-9-3-4-12(22-2)11(7-9)17-13(19)10-8-16-15-18(14(10)20)5-6-23-15/h3-4,7-8H,5-6H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRGRAWOCMJTLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C3N(C2=O)CCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

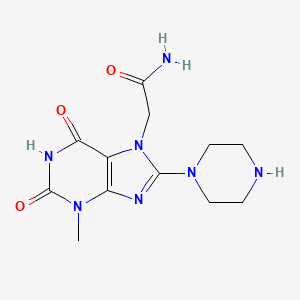

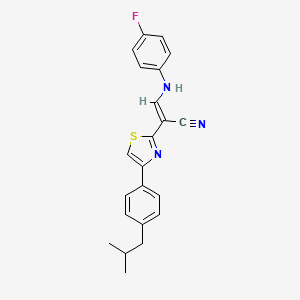
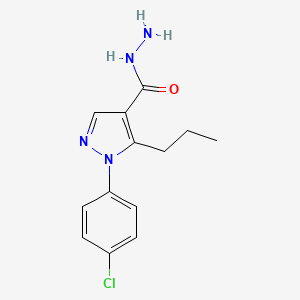

![N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2525040.png)
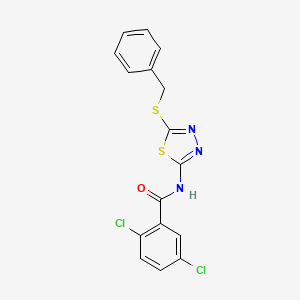

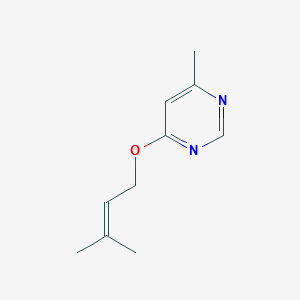
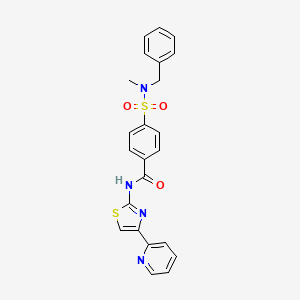
![4-Bromo-1-[[5-(difluoromethyl)thiophen-2-yl]methyl]pyrazole](/img/structure/B2525047.png)
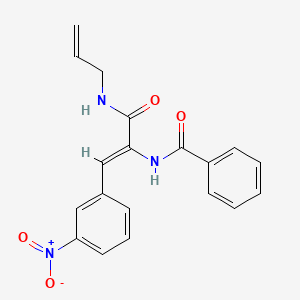
![1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B2525051.png)
![3-(5-Chloro-2-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2525052.png)